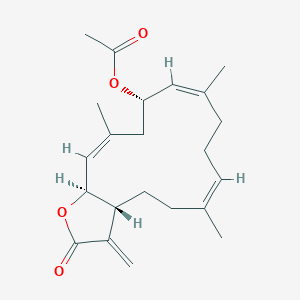![molecular formula C14H17N3O2.2ClH B217754 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid CAS No. 104305-95-5](/img/structure/B217754.png)
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid, also known as MMDA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMDA is a derivative of the dihydropyridine family and has been shown to have various biochemical and physiological effects.
作用機序
The mechanism of action of 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid is not fully understood, but it is believed to be related to its ability to modulate calcium channels. This compound has been shown to inhibit L-type calcium channels, which are involved in the regulation of vascular tone and blood pressure. This compound has also been shown to inhibit voltage-gated calcium channels, which are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties, which may help protect cells from oxidative stress and damage. This compound has also been shown to have anti-inflammatory properties, which may help reduce inflammation and tissue damage. Additionally, this compound has been shown to have anti-tumor properties, which may help inhibit the growth and spread of cancer cells.
実験室実験の利点と制限
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid has several advantages for lab experiments. It is relatively easy to synthesize and has high purity and yield. Additionally, this compound has been extensively studied and has a well-established safety profile. However, there are also limitations to using this compound in lab experiments. This compound is a relatively new compound, and its mechanism of action is not fully understood. Additionally, this compound may have off-target effects, which may complicate its use in lab experiments.
将来の方向性
There are several future directions for research on 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid. One area of research is to further elucidate the mechanism of action of this compound. This may help identify new therapeutic applications for this compound and may also help identify potential side effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for different therapeutic applications. Finally, research is needed to determine the long-term safety and efficacy of this compound in humans.
合成法
The synthesis of 2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid involves the reaction of 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carboxylic acid with ethyl oxalyl chloride in the presence of triethylamine. The resulting product is then treated with methanol and potassium carbonate to obtain this compound. The synthesis of this compound has been optimized to yield high purity and high yield.
科学的研究の応用
2-[5-Methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid has been extensively studied for its potential therapeutic applications. It has been shown to have antioxidant, anti-inflammatory, and anti-tumor properties. This compound has also been studied for its potential use in treating cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, this compound has been shown to have neuroprotective effects and may have potential use in treating neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
104305-95-5 |
|---|---|
分子式 |
C14H17N3O2.2ClH |
分子量 |
390.3 g/mol |
IUPAC名 |
2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxyacetic acid |
InChI |
InChI=1S/C18H18N2O8/c1-9-14(17(23)27-3)16(11-5-4-6-12(7-11)20(25)26)15(10(2)19-9)18(24)28-8-13(21)22/h4-7,16,19H,8H2,1-3H3,(H,21,22) |
InChIキー |
HWGRWZAHCKCUSI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
正規SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OCC(=O)O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC |
同義語 |
carboxylmethyl methyl 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinecarboxylate DHM 9 DHM-9 DHM9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



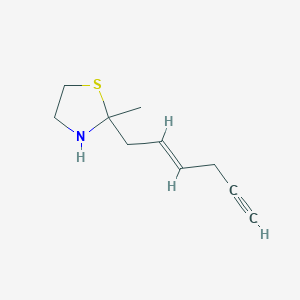

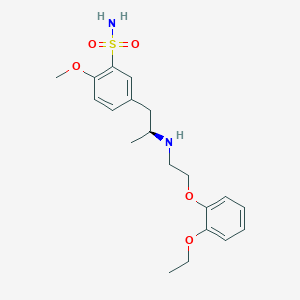


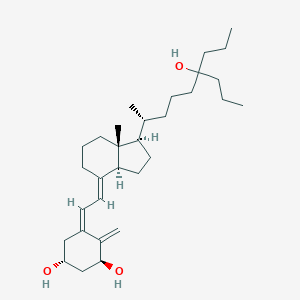
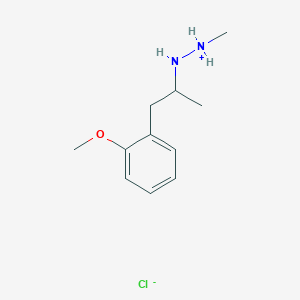
![(3,6a,9',10',11',14',15',16',30',31',35',36'-Dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate](/img/structure/B217726.png)


![(4E)-4-[[2-[[(E)-[4,5-dioxo-2-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidene-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,3-dione](/img/structure/B217750.png)


